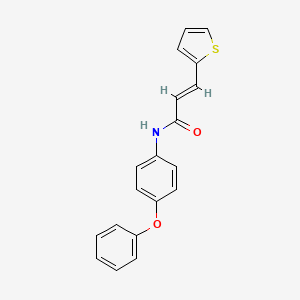
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonylurea group attached to a chlorofluorophenyl and a methylphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea typically involves several steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the reagents and conditions used but often include derivatives with modified functional groups.
科学研究应用
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylurea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The sulfonylurea group is known to interact with potassium channels in pancreatic beta cells, which can influence insulin secretion and glucose metabolism.
相似化合物的比较
When compared to other sulfonylurea derivatives, 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)urea: Lacks the sulfonyl group, resulting in different chemical and biological properties.
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonamide: Contains a sulfonamide group instead of a sulfonylurea group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULXJQFXILRLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(azepane-1-sulfonyl)benzoyl]piperidine-4-carboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL](/img/structure/B5779545.png)

![N'-[(2,3-dichlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5779557.png)

![4-(butanoylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylquinoxalin-2-amine](/img/structure/B5779626.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)
